4-(1,3,2-Dioxaborolan-2-yl)phenol
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-70-3) is a boronic ester derivative featuring a para-hydroxyphenyl group attached to a pinacol-protected boronate moiety. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its synthesis typically involves reacting 4-formylbenzeneboronic acid with pinacol in methanol under anhydrous conditions, achieving high yields (e.g., 90% in ). The tetramethyl substituents on the dioxaborolane ring enhance stability, making it suitable for storage and handling in organic synthesis . Applications include the development of PET tracers for neuroinflammation imaging ([11C]MBMP) and organic light-emitting diodes (OLEDs) . Physical properties include a molecular weight of 220.07 g/mol and a melting point range of 112–117°C (or 118°C, depending on purity) .
Properties
CAS No. |
108305-41-5 |
|---|---|
Molecular Formula |
C8H9BO3 |
Molecular Weight |
163.967 |
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C8H9BO3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,10H,5-6H2 |
InChI Key |
IDSYAEWBNQFQCE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)C2=CC=C(C=C2)O |
Synonyms |
Phenol, 4-(1,3,2-dioxaborolan-2-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ortho- and Meta-Hydroxy Derivatives
- However, intramolecular hydrogen bonding between the hydroxyl and boronate groups may reduce solubility in polar solvents .
- 3-Hydroxyphenylboronic Acid 1,3-Propanediol Ester (CAS 948592-64-1): The meta-hydroxy derivative, stabilized by a 1,3-propanediol cyclic ester, shows distinct electronic effects due to the altered substituent position, influencing its reactivity in aryl-aryl bond formation .
Substituted Arylboronates
- [4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): The introduction of a chloro substituent and hydroxymethyl group increases molecular complexity, enabling applications in targeted drug intermediates. The electron-withdrawing chlorine atom may moderate reactivity in cross-coupling reactions .
- This compound has a higher molecular weight (250.1 g/mol) and distinct solubility profiles .
Morpholine-Functionalized Derivatives
- 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (): The addition of a morpholine ethyl chain introduces basicity and water solubility, expanding utility in medicinal chemistry for prodrug design or solubility-enhanced intermediates .
Data Tables
Table 1: Comparative Analysis of Key Boronic Ester Derivatives
Research Findings and Discussion
Reactivity in Cross-Coupling Reactions
The para-hydroxy derivative demonstrates superior stability and reactivity in Suzuki-Miyaura reactions due to the electron-donating hydroxyl group, which facilitates transmetallation steps . In contrast, the ortho-hydroxy analog’s intramolecular hydrogen bonding may require harsher conditions (e.g., elevated temperatures) for efficient coupling .
Stability and Handling
Pinacol-protected derivatives (e.g., the main compound) are more stable than 1,3-propanediol analogs, as evidenced by their commercial availability and long-term storage recommendations (2–8°C under inert gas) . Discrepancies in reported melting points (112–117°C vs. 118°C) may reflect differences in purity or crystalline forms .
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